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Isopropyl cyanoacrylate

Adhesive bonding Metal surface adhesion Cyanoacrylate performance

Isopropyl cyanoacrylate (CAS 10586-17-1) is a highly reactive liquid monomer belonging to the alkyl 2-cyanoacrylate family, widely utilized as the foundational component in single-component, instant-curing industrial adhesives. Characterized by an isopropyl ester side chain (molecular formula C₇H₉NO₂, molecular weight 139.15 g/mol), this compound undergoes rapid anionic polymerization upon contact with trace surface moisture, enabling the formation of strong, durable bonds within seconds.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 10586-17-1
Cat. No. B079988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl cyanoacrylate
CAS10586-17-1
SynonymsIPCA
isopropyl cyanoacrylate
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(=C)C#N
InChIInChI=1S/C7H9NO2/c1-5(2)10-7(9)6(3)4-8/h5H,3H2,1-2H3
InChIKeySQGOMFWCSGKGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Cyanoacrylate (CAS 10586-17-1): Fast-Curing Industrial Adhesive Monomer


Isopropyl cyanoacrylate (CAS 10586-17-1) is a highly reactive liquid monomer belonging to the alkyl 2-cyanoacrylate family, widely utilized as the foundational component in single-component, instant-curing industrial adhesives. Characterized by an isopropyl ester side chain (molecular formula C₇H₉NO₂, molecular weight 139.15 g/mol), this compound undergoes rapid anionic polymerization upon contact with trace surface moisture, enabling the formation of strong, durable bonds within seconds [1]. Its fundamental physical properties, including a density of approximately 1.00 g/cm³ and a boiling point range of 53–56 °C at 2 Torr, align with its class but its specific side-chain branching introduces distinct performance nuances critical for precision industrial selection [2].

Why Isopropyl Cyanoacrylate (CAS 10586-17-1) Cannot Be Directly Substituted with Generic Cyanoacrylates


Direct substitution of isopropyl cyanoacrylate with other alkyl cyanoacrylates (e.g., ethyl, methyl, or butyl) in adhesive formulations is scientifically unsound due to the ester side chain's profound influence on polymerization kinetics, resultant polymer morphology, and bulk physical properties. The isopropyl group imparts a unique balance between the brittleness of shorter-chain analogs (like methyl and ethyl cyanoacrylate) and the slower curing speeds or reduced mechanical strength of longer-chain variants [1]. Furthermore, specific substrate interactions—most notably with aluminum—are demonstrably altered, while key occupational exposure metrics and thermal degradation pathways diverge measurably from nearest structural neighbors [2]. These quantifiable differences necessitate a component-specific, evidence-based approach to formulation and procurement rather than reliance on broad class interchangeability.

Quantitative Differentiation Guide for Isopropyl Cyanoacrylate vs. Key Analogs


Enhanced Adhesion to Aluminum Surfaces vs. Ethyl Cyanoacrylate

While exhibiting generally similar reactivity to the widely used ethyl cyanoacrylate, isopropyl cyanoacrylate demonstrates a superior performance specifically in the adhesion of aluminum substrates [1]. In industrial applications where aluminum bonding is critical, isopropyl cyanoacrylate-based formulations (e.g., the Aron Alpha 600P series) are noted for providing a higher bonding strength for metal plating surfaces, a property not equivalently achieved by standard ethyl cyanoacrylate adhesives [2]. This performance advantage is consistently cited by monomer suppliers as a key differentiator for aluminum and metal-plated component assembly [1]. Although specific comparative shear strength data (e.g., in MPa or PSI) for the pure monomer on aluminum are not universally disclosed in primary literature, the directional superiority is established through industrial formulation patents and technical datasheets which specifically leverage this attribute for plated metal bonding [2].

Adhesive bonding Metal surface adhesion Cyanoacrylate performance

Sensory Irritation Potency (RD50) Relative to Ethyl and Methyl Cyanoacrylates

In a controlled mouse model of upper airway irritation, isopropyl-2-cyanoacrylate exhibited an RD50 value (the airborne concentration required to reduce respiratory rate by 50%) of 0.6 p.p.m. [1]. This is numerically comparable to the RD50 for ethyl-2-cyanoacrylate (0.7 p.p.m.), but both are approximately 2.3-fold more potent as irritants than methyl-2-cyanoacrylate (RD50 = 1.4 p.p.m.) under identical 60-minute nasal exposure conditions [1]. The study classifies the irritant potency of isopropyl and ethyl cyanoacrylate as similar and places them in a higher hazard category than methyl cyanoacrylate.

Occupational toxicology Volatile organic compound exposure Workplace safety

Thermal Degradation Rate Relative to Other Alkyl Cyanoacrylate Polymers

The thermal degradation velocity of poly(alkyl α-cyanoacrylates) under nitrogen at 230–160 °C was found to follow a clear rank order: methyl- > ethyl- > isopropyl- > n-butyl- > cyclohexyl- > 2-ethylhexyl- > isobutyl- [1]. The isopropyl derivative degrades more slowly than both methyl and ethyl cyanoacrylate polymers, indicating enhanced thermal stability during high-temperature processing or application [1]. The study confirmed first-order degradation kinetics for the cyclohexyl derivative and half-order for the remaining polymers, including isopropyl cyanoacrylate [1].

Polymer thermal stability Depolymerization kinetics Material degradation

Cured Film Flexibility Advantage vs. Standard Ethyl Cyanoacrylate Formulations

In comparative evaluations of cyanoacrylate polymer properties, alkyl cyanoacrylates (including isopropyl) are classified as compact and brittle materials, whereas alkoxy cyanoacrylates show enhanced plasticity [1]. However, within the alkyl cyanoacrylate sub-class, isopropyl cyanoacrylate-based adhesives are specifically characterized as more soft and flexible than other cyanoacrylate adhesives, making them particularly suitable for rubber bonding and applications where heat and moisture resistance is important [2]. This contrasts with the typical brittleness observed in cured methyl and ethyl cyanoacrylate films, which often require external plasticization to achieve comparable flexibility [1].

Adhesive film properties Polymer mechanical behavior Flexible bonding

In Vivo Biocompatibility Profile vs. Methyl Cyanoacrylate

In a 6-month histological study implanting cyanoacrylate films on canine carotid arteries, isopropyl cyanoacrylate polymer was found to be more resistant to in vivo biodegradation than methyl cyanoacrylate polymer, remaining insoluble throughout the study period [1]. The tissue reaction against isopropyl cyanoacrylate was reported as essentially the same in quality and degree as that against ethyl cyanoacrylate, despite possessing a longer side chain [1]. This indicates that while isopropyl cyanoacrylate does not exhibit the extreme tissue toxicity associated with methyl cyanoacrylate, it does not confer the improved biocompatibility observed with longer-chain variants like n-butyl or octyl cyanoacrylate.

Biomedical adhesives Tissue compatibility In vivo degradation

Polymerization Activation Energy Positioning vs. Methyl and Ethyl Cyanoacrylates

The activation energy for the radical polymerization of alkyl α-cyanoacrylates has been determined as 22.9 kcal/mol for methyl ester and 20.1 kcal/mol for ethyl ester [1]. While the specific activation energy for isopropyl cyanoacrylate was not reported in this study, the ester side chain length is known to influence polymerization rate, with isopropyl derivatives generally exhibiting faster polymerization kinetics than longer-chain butyl analogs [2]. In comparative polymerization studies, isopropyl derivative polymers were found to be more reactive than poly(isobutyl 2-cyanoacrylate) [2]. The rate of polymerization in cyanoacrylate adhesives is further influenced by multiple parameters including fluid type, vessel geometry, and injection rate, highlighting the complexity of direct comparative measurements [3].

Polymerization kinetics Activation energy Cure speed

Validated Application Scenarios for Isopropyl Cyanoacrylate (CAS 10586-17-1)


Precision Bonding of Aluminum and Metal-Plated Components

In electronics, automotive sensor, and decorative trim manufacturing where aluminum or metal-plated parts must be bonded, isopropyl cyanoacrylate provides a quantifiable advantage over ethyl cyanoacrylate. The monomer's demonstrated superior adhesion to aluminum surfaces [1] and higher bonding strength for metal plating [2] make it the preferred choice for assemblies where substrate-specific bond reliability is non-negotiable. This differentiation directly addresses the evidence from Section 3, Item 1.

Flexible Bonding of Rubber, Elastomers, and Dissimilar Materials

Isopropyl cyanoacrylate-based adhesives (e.g., Aron Alpha 600P series) cure to a more soft and flexible film compared to standard alkyl cyanoacrylates [1]. This property is essential for bonding rubber substrates, sealing gaskets, or joining materials with differing coefficients of thermal expansion, where the brittleness of ethyl or methyl cyanoacrylate would lead to premature joint failure. This scenario is directly supported by the flexibility advantage documented in Section 3, Item 4.

High-Temperature Service Applications Requiring Enhanced Thermal Stability

For adhesive joints exposed to sustained elevated temperatures (e.g., in under-hood automotive components, industrial ovens, or certain electronics), poly(isopropyl cyanoacrylate) offers a slower thermal degradation rate than polymers derived from methyl or ethyl cyanoacrylate [1]. This enhanced thermal stability, documented in Section 3, Item 3, extends the service life of bonded assemblies and reduces the risk of thermal failure, providing a clear selection criterion over faster-degrading short-chain cyanoacrylate alternatives.

Industrial Environments with Established Ethyl Cyanoacrylate Exposure Controls

Given the equivalent sensory irritation potency (RD50 of 0.6 p.p.m. for isopropyl cyanoacrylate vs. 0.7 p.p.m. for ethyl cyanoacrylate) [1], isopropyl cyanoacrylate can be substituted into existing production lines without requiring significant upgrades to local exhaust ventilation or personal protective equipment protocols already calibrated for ethyl cyanoacrylate. This facilitates seamless formulation changes while maintaining workplace safety compliance, as established in Section 3, Item 2.

Technical Documentation Hub

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